molecular formula C24H20N4O B607154 DMH-1 CAS No. 1206711-16-1

DMH-1

Cat. No.: B607154
CAS No.: 1206711-16-1
M. Wt: 380.4 g/mol
InChI Key: JMIFGARJSWXZSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

DMH-1 is synthesized through a multi-step process involving the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the quinoline moiety. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

DMH-1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the this compound molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the this compound scaffold .

Scientific Research Applications

DMH-1 has a wide range of scientific research applications:

Mechanism of Action

DMH-1 exerts its effects by selectively inhibiting the BMP type-I receptor activin receptor-like kinase 2 (ALK2). This inhibition blocks BMP4-induced phosphorylation of Smads 1, 5, and 8, which are key signaling molecules in the BMP pathway. By preventing the activation of these Smads, this compound disrupts downstream signaling events that are critical for cell proliferation, differentiation, and migration .

Comparison with Similar Compounds

DMH-1 is often compared with other BMP inhibitors such as dorsomorphin and LDN-193189. While all three compounds inhibit BMP signaling, this compound exhibits greater selectivity for ALK2 over other BMP receptors. This selectivity reduces off-target effects and enhances its utility in research and therapeutic applications .

List of Similar Compounds

Properties

IUPAC Name

4-[6-(4-propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O/c1-16(2)29-19-9-7-17(8-10-19)18-13-26-24-22(14-27-28(24)15-18)20-11-12-25-23-6-4-3-5-21(20)23/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIFGARJSWXZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=NC5=CC=CC=C45)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679195
Record name 4-(6-{4-[(Propan-2-yl)oxy]phenyl}pyrazolo[1,5-a]pyrimidin-3-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206711-16-1
Record name 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206711-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-{4-[(Propan-2-yl)oxy]phenyl}pyrazolo[1,5-a]pyrimidin-3-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DMH1
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